Dual 5-LO/COX Inhibition Potency: WY-47288 Exhibits a Defined IC50 Ratio Unmatched by Single-Pathway NSAIDs
WY-47288 inhibits rat polymorphonuclear leukocyte 5-lipoxygenase with an IC50 of 400 nM and cyclooxygenase with an IC50 of 6,300 nM in the same cellular system, yielding a 5-LO/COX selectivity ratio of approximately 16-fold [1]. By contrast, the classical NSAID indomethacin inhibits COX with an IC50 of ~10–100 nM but is essentially inactive against 5-LO at pharmacologically relevant concentrations (>10 µM), creating a >100-fold selectivity gap that leaves the leukotriene pathway unopposed [2]. The dual-pathway engagement of WY-47288 is further evidenced by its dose-dependent reduction of both 5-LO products (5-HETE, LTB4) and COX products (PGE2, TxB2) in rat neutrophils and mouse macrophages, whereas indomethacin suppresses only COX-derived mediators [3].
| Evidence Dimension | 5-LO inhibition IC50 vs. COX inhibition IC50 (dual-pathway coverage) |
|---|---|
| Target Compound Data | 5-LO IC50 = 400 nM; COX IC50 = 6,300 nM (rat PMN) |
| Comparator Or Baseline | Indomethacin: COX IC50 ~10–100 nM; 5-LO IC50 > 10,000 nM (no meaningful 5-LO inhibition) |
| Quantified Difference | ~16-fold 5-LO/COX ratio for WY-47288 vs. >100-fold COX selectivity for indomethacin; indomethacin provides no leukotriene pathway suppression |
| Conditions | In vitro enzyme inhibition in rat polymorphonuclear leukocytes (PMNs); COX product (PGE2, TxB2) and 5-LO product (5-HETE, LTB4) synthesis measured |
Why This Matters
For researchers modeling conditions where both prostaglandins and leukotrienes drive pathology (e.g., psoriasis, contact dermatitis), WY-47288 provides single-agent dual-pathway coverage that would otherwise require combination treatment with a COX inhibitor plus a 5-LO inhibitor, simplifying experimental design and eliminating drug-drug interaction variables.
- [1] BindingDB BDBM50006795. 2-(Naphthalen-1-yloxymethyl)-quinoline (CHEMBL84750, WY-47288). Affinity Data: 5-lipoxygenase IC50 = 400 nM; cyclooxygenase IC50 = 6.30E+3 nM in rat polymorphonuclear leukocytes. Curated by ChEMBL from Wyeth-Ayerst Research. View Source
- [2] Mitchell JA, Akarasereenont P, Thiemermann C, Flower RJ, Vane JR. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proc Natl Acad Sci USA. 1993 Dec;90(24):11693-7. Indomethacin IC50 for COX-1 ~10–30 nM. View Source
- [3] Carlson RP, O'Neill-Davis L, Calhoun W, Datko L, Musser JH, Kreft AF, Chang JY. Agents Actions. 1989 Mar;26(3-4):319-28. Dose-dependent reduction of 5-LO and CO products by rat neutrophils and mouse macrophages. View Source
